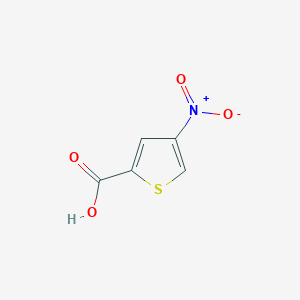

4-nitrothiophene-2-carboxylic acid

Overview

Description

4-nitrothiophene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3NO4S and its molecular weight is 173.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitro-2-thiophenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Studying Reactions of Aromatic Compounds : This compound is utilized for researching the reactions of aromatic and heteroaromatic compounds with electron-acceptor substitutions (Gol'dfarb, Grotmova, & Belen’kii, 1974).

Investigating Intermolecular Forces in Thiophene Derivatives : It plays a role in studying the packing structure of thiophene derivatives and their effects on intermolecular forces and aromatic ring interactions (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Synthesizing Metal-Organic Frameworks : The compound is used in the synthesis of novel metal-organic frameworks and mixed-linker metal-organic frameworks based on DUT-5 (Gotthardt et al., 2015).

Developing Alkyl/Aryl Thioureas with Biological Activities : It is utilized in the synthesis of various alkyl/aryl thioureas which exhibit antibacterial, antifungal, antioxidant, and α-amylase activities (Larik et al., 2018).

Applications in Textile and Catalytic Industries : This acid is involved in the preparation of novel phthalonitrile derivatives, useful in the textile industry and for optical and catalytic applications, particularly in air-purifying materials for air conditioners (Yıldırım, Sevim, & Gül, 2012).

Synthesizing Thiophene Derivatives : It is used in synthesizing 5-nitro derivatives of thiophene (Shvedov, Vasil'eva, Romanova, & Grinev, 1973).

Creating Novel Acids and Esters : This compound facilitates the synthesis of 5-alkylthio-4-ketoalkanoic acids through reductive cleavage (Gol'dfarb, Zakharov, Stoyanovich, & Marakatkina, 1984).

Chemical Reaction Studies : Desulfurization of 4-nitro-2-thiophenecarboxylic acid leads to the formation of the unstable 3-imino-2-nitroprop-2-enamidine, used in various chemical reactions (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Use in Cell Staining and Photodynamic Therapy : The compound is used for staining cells in hypoxia and in photodynamic therapy applications (Triboni, Politi, Cuccovia, Chaimovich, & Filho, 2003).

Synthesis of Novel Thiophene-2,5-Dicarboxylic Acid Derivatives : It is used in crystal engineering of cadmium coordination polymers (Xue, Li, Ma, & Wang, 2015).

Safety and Hazards

4-Nitro-2-thiophenecarboxylic acid is classified as a warning hazard under the GHS classification . It may cause skin irritation and serious eye irritation . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary . It should be handled with gloves and protective clothing .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of pharmaceutical compounds .

Mode of Action

The mode of action of 4-Nitro-2-thiophenecarboxylic acid involves its interaction with reduced iron. The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters are produced by the action of reduced iron on solutions of 4-nitro-2-thiophenecarboxylic acid, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .

Biochemical Pathways

It is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αvβ3-receptor antagonists .

Pharmacokinetics

It is known that the compound has a molecular weight of 17315 , which may influence its bioavailability.

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light .

Biochemical Analysis

Biochemical Properties

It is known that it is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

Cellular Effects

Given its role as an intermediate in the synthesis of pharmaceutical compounds , it may influence various cellular processes depending on the specific compounds it is used to synthesize.

Molecular Mechanism

It is known to be utilized in the preparation of hetaryl ureas as integrin αVβ3-Receptor antagonists , suggesting it may interact with biomolecules in this context.

Properties

IUPAC Name |

4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHKHACZQDMGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296383 | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-70-0 | |

| Record name | 13138-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

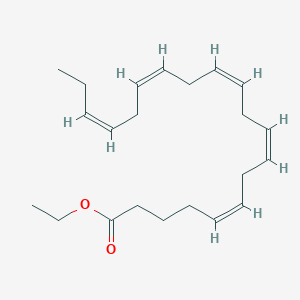

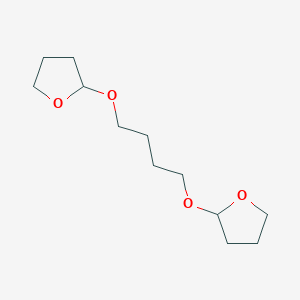

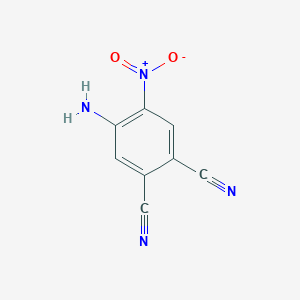

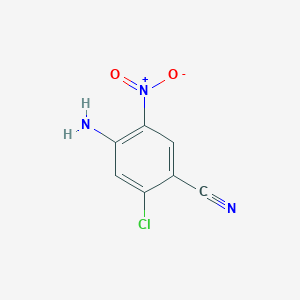

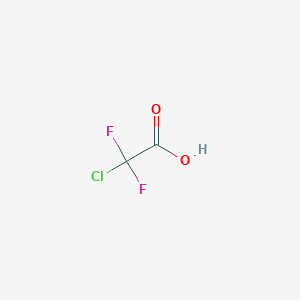

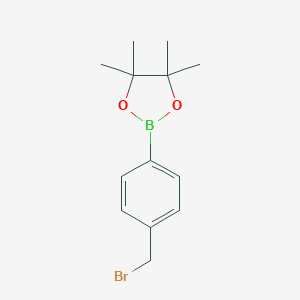

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

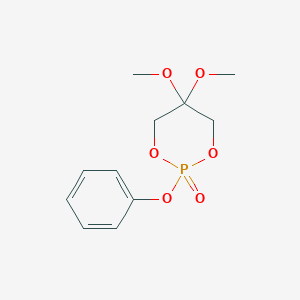

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Nitro-2-thiophenecarboxylic acid be converted into other useful compounds?

A1: Yes, 4-Nitro-2-thiophenecarboxylic acid and its esters can undergo reductive acetylation. [] This reaction transforms the nitro group (-NO2) into an acetylamino group (-NHCOCH3), leading to the formation of 4-acetylamino-2-thiophenecarboxylic acid derivatives.

Q2: Are there alternative methods to transform 4-Nitro-2-thiophenecarboxylic acid?

A2: Yes, treating 4-Nitro-2-thiophenecarboxylic acid with alkali metals in liquid ammonia results in a reductive cleavage. [] This reaction not only reduces the nitro group but also cleaves the thiophene ring, leading to the formation of 5-mercapto-4-ketoalkanoic acids. This method offers an alternative synthetic pathway compared to the reductive acetylation mentioned previously.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl]-](/img/structure/B42422.png)